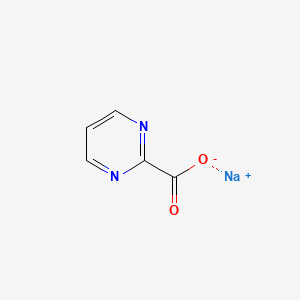

Sodium pyrimidine-2-carboxylate

Übersicht

Beschreibung

Sodium pyrimidine-2-carboxylate is a chemical compound derived from pyrimidine, an aromatic heterocyclic organic compound. Pyrimidine is a fundamental component of nucleic acids, such as DNA and RNA, and plays a crucial role in various biological processes. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium pyrimidine-2-carboxylate typically involves the reaction of pyrimidine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group of pyrimidine-2-carboxylic acid reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

Pyrimidine-2-carboxylic acid+NaOH→Sodium pyrimidine-2-carboxylate+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with controlled temperature and pH to facilitate the formation of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrimidine-2-carboxylate derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Sodium pyrimidine-2-carboxylate has been extensively studied for its pharmacological properties. Research indicates that derivatives of pyrimidine compounds exhibit a wide range of biological activities, including:

- Anti-inflammatory Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, certain substituted pyrimidine derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin, indicating potent anti-inflammatory activity .

- Antimicrobial Activity : this compound and its derivatives have shown promising results against various bacterial and fungal strains. In vitro studies have reported significant antimicrobial potency, with some compounds exhibiting activity greater than standard antibiotics such as ciprofloxacin .

- Antiviral Properties : Recent research has highlighted the potential of pyrimidine derivatives as inhibitors against viral infections, including SARS-CoV-2. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure enhance antiviral efficacy .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | IC50/ED50 Values | Reference |

|---|---|---|---|

| Anti-inflammatory | Compound A | 0.04 μmol | |

| Antimicrobial | Compound B | MIC < 10 μg/mL | |

| Antiviral | Compound C | IC50 = 0.5 μmol |

Organic Synthesis

This compound serves as an essential reagent in organic synthesis. Its utility is evident in the following areas:

- Synthesis of Heterocycles : It is frequently used in the synthesis of various heterocyclic compounds, which are pivotal in drug development. The one-pot multicomponent reactions involving this compound yield complex structures with high efficiency .

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes exhibit enhanced biological activities, making them suitable for pharmaceutical applications .

Table 2: Synthetic Applications of this compound

| Application Type | Description | Yield/Conditions | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Multicomponent reactions | Up to 95% yield | |

| Coordination Complexes | Metal-ligand interactions | Varied yields |

Case Study 1: Anti-inflammatory Activity

A study focused on synthesizing various pyrazolo-pyrimidine derivatives from this compound showed remarkable anti-inflammatory properties through COX inhibition assays. The most potent derivative exhibited an ED50 value lower than that of indomethacin, demonstrating its potential as a new anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyranopyrimidine derivatives derived from this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods, showing inhibition zones larger than those produced by conventional antibiotics .

Wirkmechanismus

The mechanism of action of sodium pyrimidine-2-carboxylate and its derivatives involves their interaction with specific molecular targets and pathways. For example, in medicinal applications, these compounds can inhibit enzymes or receptors involved in disease pathways. The pyrimidine ring’s ability to form hydrogen bonds and π-π interactions with biological targets enhances their efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Sodium pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

Pyrimidine-5-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to different chemical and biological properties.

Pyrimidine-4-carboxylate: Another positional isomer with distinct reactivity and applications.

Pyrimidine-2,4-dicarboxylate:

The uniqueness of this compound lies in its specific position of the carboxylate group, which influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Biologische Aktivität

Sodium pyrimidine-2-carboxylate, a sodium salt of pyrimidine-2-carboxylic acid, is a compound of interest due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

The biological activity of this compound is primarily attributed to its role in modulating various enzymatic pathways. Research indicates that it functions as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Inhibition of COX Enzymes

Studies have demonstrated that this compound exhibits significant inhibitory effects on COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance, one study reported an IC50 value of 0.04 ± 0.01 μmol for COX-2 inhibition by related compounds .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in various in vitro and in vivo models. In carrageenan-induced paw edema and cotton pellet-induced granuloma tests, compounds related to this compound demonstrated ED50 values comparable to indomethacin, a well-known anti-inflammatory drug .

| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |

|---|---|---|---|

| This compound | 9.17 | Indomethacin | 9.17 |

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives against SARS-CoV-2. In silico docking studies indicated promising binding affinities to viral proteases, suggesting potential as antiviral agents . The compound demonstrated an IC50 value of 0.50 µM against viral replication in Vero E6 cells.

Case Studies

- Anti-inflammatory Study : A study involving the administration of this compound in a rat model showed a significant reduction in paw edema compared to control groups, indicating its efficacy as an anti-inflammatory agent .

- Antiviral Evaluation : In a recent study focused on SARS-CoV-2, derivatives of this compound were evaluated for their ability to inhibit the main protease (Mpro) of the virus. The most potent derivative exhibited an IC50 value of 30 nM .

Eigenschaften

IUPAC Name |

sodium;pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHOLAWADPIFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635524 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562101-38-6 | |

| Record name | Sodium pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.